6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with phenyl and hydrazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by the reaction of cyanuric chloride with aniline derivatives under basic conditions. This reaction forms the triazine ring with phenyl substituents.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the triazine derivative with hydrazine hydrate under reflux conditions.
Formation of the Benzylidene Hydrazone: The final step involves the condensation of the hydrazinyl-triazine derivative with 3-phenoxybenzaldehyde under acidic conditions to form the benzylidene hydrazone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzylidene hydrazone moiety, converting it to the corresponding hydrazine derivative.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Azides or nitroso derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be explored for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: A triazine derivative with amino groups instead of hydrazinyl and benzylidene groups.
6-(4-aminophenyl)-N,N’-diphenyl-1,3,5-triazine-2,4-diamine: Similar structure but with an amino group instead of the hydrazinyl group.
Uniqueness
The uniqueness of 6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine lies in its combination of hydrazinyl and benzylidene groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H23N7O |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
2-N-[(E)-(3-phenoxyphenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C28H23N7O/c1-4-12-22(13-5-1)30-26-32-27(31-23-14-6-2-7-15-23)34-28(33-26)35-29-20-21-11-10-18-25(19-21)36-24-16-8-3-9-17-24/h1-20H,(H3,30,31,32,33,34,35)/b29-20+ |
InChI Key |
UCIQKLOZYRBOBL-ZTKZIYFRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4)NC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4)NC5=CC=CC=C5 |
Origin of Product |
United States |
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